molecular formula C12H13Cl2N3O3 B12774873 ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate

ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate

Cat. No.: B12774873
M. Wt: 318.15 g/mol
InChI Key: NWKJFUNUXVXYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is a synthetic carbamate derivative with a complex molecular architecture. Its structure features a 2,6-dichlorophenylacetyl group linked to a carbamimidoyl moiety, which is further modified by an ethyl carbamate functional group. While its exact biological activity remains under investigation, structural analogs of this compound have shown relevance in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C12H13Cl2N3O3

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl (NE)-N-[amino-[[2-(2,6-dichlorophenyl)acetyl]amino]methylidene]carbamate

InChI

InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19)

InChI Key

NWKJFUNUXVXYGE-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/N=C(\N)/NC(=O)CC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCOC(=O)N=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Structural and Functional Analogues

The following compounds are structurally or functionally related to ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate, as identified in pharmaceutical development reports :

Compound Name Key Structural Features Potential Applications
Ethyl N-{[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl}carbamate (Target Compound) 2,6-Dichlorophenylacetyl group, carbamimidoyl, ethyl carbamate Intermediate for bioactive molecules
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide Chlorophenyl-indole core, quinoline-acetamide linkage Kinase inhibition, anticancer agents
6-(1H-Indazol-6-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine Indazole-imidazopyrazine hybrid, morpholinophenyl group Antiviral or immunomodulatory agents
Entasobulinum Botulinum toxin derivative (exact structure unspecified) Neuromuscular disorder therapeutics

Comparative Analysis

Structural Complexity and Functional Groups
  • The target compound distinguishes itself with a carbamimidoyl-carbamate scaffold, which is less common in drug-like molecules compared to the indole-quinoline or imidazopyrazine frameworks seen in analogs. This unique structure may influence its metabolic stability and binding specificity .
  • 2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide contains a planar indole-quinoline system, favoring interactions with hydrophobic enzyme pockets. In contrast, the dichlorophenyl group in the target compound may enhance halogen bonding with target proteins .
Pharmacological Potential
  • For example, the imidazopyrazine derivative is linked to antiviral research, whereas Entasobulinum is a therapeutic toxin for neuromuscular applications .
  • The absence of heterocyclic systems (e.g., indole, quinoline) in the target compound may limit its direct use as a drug candidate but positions it as a specialized intermediate for further derivatization.

Biological Activity

Ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13Cl2N3O3
  • Molecular Weight : 302.15 g/mol
  • CAS Number : 29110-48-3

The compound features a dichlorophenyl moiety, which is significant in its interaction with biological targets. The structural attributes of this compound are crucial for its biological activity, particularly in inhibiting specific enzymes and modulating cellular functions.

Research indicates that this compound acts primarily as an inhibitor of protein methyltransferases, specifically targeting SMYD2 (SET and MYND domain-containing protein 2). This enzyme plays a pivotal role in cancer biology through the methylation of histones and non-histone proteins, influencing gene expression and cellular proliferation.

Key Findings:

  • Inhibition of SMYD2 : The compound demonstrates potent inhibitory activity against SMYD2, with IC50 values indicating effective suppression at low concentrations (below 100 nM) .
  • Cellular Impact : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Biological Activity Observation Reference
SMYD2 InhibitionIC50 < 100 nM
Apoptosis InductionSignificant in various cancer cell lines
Enzyme InteractionPotent against protein methyltransferases

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study investigated the effects of this compound on several human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers (e.g., caspase activation) when treated with the compound.
    • : This suggests that the compound may serve as a promising candidate for further development in cancer therapy.
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics in vivo. Toxicological assessments showed that it has a manageable safety profile at therapeutic doses.
    • : These findings support the potential clinical application of the compound in targeted cancer therapies.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities beyond SMYD2 inhibition.
  • The potential for combination therapies using this compound with existing chemotherapeutics.
  • Long-term effects and mechanisms underlying its anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.